molecular formula C23H20FN5O2 B2950447 N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea CAS No. 1251680-52-0

N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea

Cat. No. B2950447
CAS RN: 1251680-52-0
M. Wt: 417.444
InChI Key: RDHPPALKHVDEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with arthritis. It is a derivative of salicylic acid and has been used for several decades in the treatment of various inflammatory conditions. In recent years, there has been a growing interest in the scientific research application of Diflunisal due to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea in lab experiments is that it is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. However, one limitation is that it may have off-target effects that could confound the results of experiments.

Future Directions

There are several potential future directions for research on N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea. One area of interest is its potential use in the treatment of Alzheimer's disease, where it may have a disease-modifying effect by reducing the formation of amyloid beta plaques. Another area of interest is its potential use in combination with chemotherapy for the treatment of cancer, where it may enhance the effectiveness of chemotherapy and reduce the risk of resistance. Additionally, there is ongoing research on the use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea is synthesized by reacting 2,5-difluorobenzoic acid with 4-(2,5-dimethylphenyl)-1,3-oxazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with phenyl isocyanate to form the final product.

Scientific Research Applications

N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea has been studied extensively for its potential therapeutic effects in various diseases, including Alzheimer's disease, cancer, and cystic fibrosis. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid beta plaques, which are believed to be a major contributor to the development and progression of the disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, and to enhance the effectiveness of chemotherapy. In cystic fibrosis, this compound has been shown to improve lung function and reduce inflammation.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information about this compound, it is difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-2-31-20-12-6-3-8-16(20)15-26-23(30)21-22(17-9-7-13-25-14-17)29(28-27-21)19-11-5-4-10-18(19)24/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPPALKHVDEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.